molecular formula C22H20N2O2 B2859215 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941993-71-1

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2859215
CAS No.: 941993-71-1
M. Wt: 344.414
InChI Key: HFKNASJZAFHYGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-methyl-3-nitrophenylamine with 2-oxopyrrolidine under specific conditions to form the intermediate compound . This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its naphthamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-8-11-19(14-20(15)24-12-4-7-21(24)25)23-22(26)18-10-9-16-5-2-3-6-17(16)13-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNASJZAFHYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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